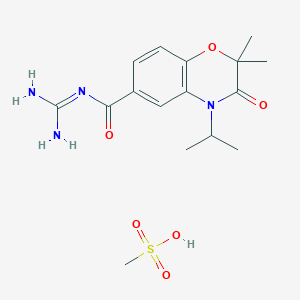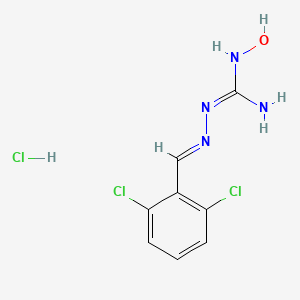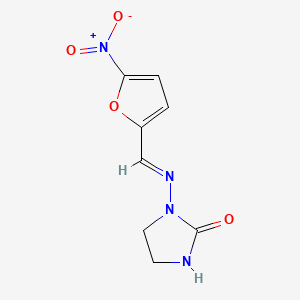
Wincef
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wincef, also known as Ceftibuten, is a third-generation cephalosporin antibiotic. It is a semisynthetic compound used primarily for oral administration. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a versatile option for treating various bacterial infections . It is commonly used to treat upper and lower respiratory tract infections, urinary tract infections, and gastrointestinal infections caused by susceptible bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Wincef involves several key steps:
Formylation: The formylation of 5-amino-1-(2-hydroxyethyl)pyrazole with formic acid and acetic anhydride produces 5-formamido-1-(2-hydroxyethyl)pyrazole.
Condensation: This intermediate is then condensed with 7beta-(tert-butoxycarbonylamino)-3-(chloromethyl)-3-cephem-4-carboxylic acid diphenylmethyl ester using sodium iodide in dimethylformamide.
Treatment: The resulting compound is treated with trifluoroacetic acid and anisole, followed by hydrochloric acid, to yield 7beta-amino-3-[3-amino-2-(2-hydroxyethyl)-1-pyrazoliomethyl]-3-cephem-4-carboxylic acid chloride.
Final Condensation: This compound is then condensed with 2-(2-formamidothiazol-4-yl)-2(Z)-(methoxyimino)acetic acid using phosphorus oxychloride in ethyl acetate to produce the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Wincef undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Wincef has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of cephalosporins.
Biology: this compound is used to investigate bacterial resistance mechanisms and the efficacy of antibiotics.
Medicine: It is employed in clinical trials to evaluate its effectiveness against various bacterial infections.
Industry: this compound is used in the development of new antibiotics and in the study of drug delivery systems
Mechanism of Action
Wincef exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding inhibits the synthesis of the cell wall, leading to cell lysis and death. The primary molecular targets are penicillin-binding proteins, which play a crucial role in the cross-linking of the bacterial cell wall .
Comparison with Similar Compounds
Cefepime: A fourth-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with similar uses but different pharmacokinetics.
Cefotaxime: Another third-generation cephalosporin with a slightly different spectrum of activity.
Uniqueness of Wincef: this compound is unique due to its high oral bioavailability and its ability to treat a wide range of infections with minimal side effects. Its stability in the presence of beta-lactamases, enzymes produced by some bacteria to resist antibiotics, also sets it apart from other cephalosporins .
Properties
Molecular Formula |
C19H24N8O10S3 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32);(H2,1,2,3,4)/b24-12-;/t13-,17-;/m1./s1 |
InChI Key |
PFMOESPYOJZCSI-GRHXURATSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)O.OS(=O)(=O)[O-] |
Synonyms |
cefoselis FK 037 FK-037 FK037 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1242211.png)


![N-[(2S)-1-[[(3S,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1242214.png)


![[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] icosanoate](/img/structure/B1242222.png)





![methyl 1-(2,4-difluorophenyl)-5-{2-[(methylamino)carbothioyl]carbohydrazonoyl}-1H-pyrazole-4-carboxylate](/img/structure/B1242231.png)
